molecular formula C12H12N2O3 B1419953 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid CAS No. 1204298-03-2

1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid

Cat. No.: B1419953
CAS No.: 1204298-03-2
M. Wt: 232.23 g/mol
InChI Key: CQRWRXHYUYNACA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid and a ketone functional group.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Pyrazole Derivatives: The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, leading to unique pyrazole derivatives, has been described. These derivatives, including 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, serve as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
  • Synthesis of Oxazine Derivatives: A series of 2,6-diphenyl-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones were synthesized via lactonization of 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylic acids. These products were characterized by various spectroscopic methods and confirmed by X-ray crystal analysis (Zheng, Zhao, & Liu, 2012).

Metal Complexes and Coordination

  • Formation of Metal Complexes: Novel complexes have been prepared with 1,3-dimethylpyrazole-5-carboxylic acid, exhibiting monodentate coordination to metal ions like Cu and Co. The structures of these complexes were determined by single-crystal X-ray diffraction (Jacimovic et al., 2015).

Spectroscopic and Theoretical Studies

  • Spectroscopic Analysis of Derivatives: The spectral analysis of 1,3,5-triaryl-2-pyrazolines, derived from 4-alkoxychalcones and (3,4-dimethylphenyl) hydrazaine, revealed fluorescence properties in the visible spectrum, specifically in the blue region when irradiated with ultraviolet radiation (Hasan, Abbas, & Akhtar, 2011).

Chemical Transformations and Functionalization

  • Heterocyclic Rearrangements: The transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles through rearrangement by the action of aqueous KOH was observed. This process demonstrated the versatility in chemical transformations of related compounds (Potkin et al., 2012).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then oxidized to introduce the ketone functionality, followed by hydrolysis to yield the carboxylic acid group

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-3-4-9(5-8(7)2)14-11(15)10(6-13-14)12(16)17/h3-6,10H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRWRXHYUYNACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(C=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
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1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
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1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
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1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,4-dimethylphenyl)-5-oxo-4H-pyrazole-4-carboxylic acid

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